molecular formula C12H17N5OS B7049511 5-Methyl-3-[[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2-oxazole

5-Methyl-3-[[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2-oxazole

Cat. No.: B7049511
M. Wt: 279.36 g/mol
InChI Key: LNACVTYVZJYOTE-UHFFFAOYSA-N
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Description

5-Methyl-3-[[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2-oxazole is a heterocyclic compound that contains an oxazole ring, a piperazine ring, and a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

5-methyl-3-[[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5OS/c1-10-6-11(14-18-10)8-16-2-4-17(5-3-16)9-12-7-13-15-19-12/h6-7H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNACVTYVZJYOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCN(CC2)CC3=CN=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-[[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2-oxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Mechanism of Action

The mechanism of action of 5-Methyl-3-[[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-3-[[4-(thiadiazol-5-ylmethyl)piperazin-1-yl]methyl]-1,2-oxazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.

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